molecular formula C17H13NO4 B2813583 2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide CAS No. 887864-26-8

2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide

Cat. No. B2813583
CAS RN: 887864-26-8
M. Wt: 295.294
InChI Key: RXQLNZPEAWRAJD-UHFFFAOYSA-N
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Description

“2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in nature and have been widely used in various fields due to their diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . This reaction results in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound has been determined using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The benzene ring in the structure is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . This reaction is carried out in dichloromethane using a slight excess of triethylamine .

Scientific Research Applications

  • Crystallographic Analysis :

    • The crystal structures of similar compounds were analyzed to understand the reasons for the lack of Yang photocyclization in their respective crystals. The studies provided insights into molecular conformations and interactions that preclude certain chemical reactions (Bąkowicz & Turowska-Tyrk, 2009).
  • Antibacterial Potential :

    • Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activity against various bacteria. The studies involved the analysis of structure-activity relationships and the impact of substituents on antibacterial efficacy (Desai et al., 2008).
  • Synthesis and Application in Natural Products :

    • Research has been conducted on the synthesis of α-oxo amide-based natural products, utilizing similar compounds as key intermediates. This includes the total synthesis of complex natural products isolated from marine organisms (More et al., 2014).
  • Design for Specific Biological Activities :

    • Novel compounds, structurally related to 2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide, have been designed and synthesized for specific biological activities like analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).
  • Potential as Lipase Inhibitors :

    • A series of analogues were synthesized and evaluated for their inhibitory activity against pancreatic lipase. The study included inhibition kinetics and molecular docking studies, which are crucial for understanding the potential therapeutic applications of these compounds (Sridhar et al., 2017).
  • Extraction and Separation Techniques :

    • Research has been conducted on the development of novel resins grafted with 2-oxy-N,N-dioctylacetamide for the separation of trivalent actinides from nitric acid medium. This has implications for nuclear waste management and the recovery of valuable materials (Selvan et al., 2015).
  • Anticancer Applications :

    • Synthesis and evaluation of novel compounds with structures related to this compound have been carried out for their anticancer activity. This includes the study of their impact on various cancer cell lines and the exploration of their photophysical properties (Kumar et al., 2013).
  • Antimicrobial Activities :

    • Several derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the diverse potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).

Future Directions

The future directions for the research on this compound could involve exploring its potential biological and pharmacological activities, given the wide range of activities exhibited by coumarins . Additionally, further studies could be conducted to optimize its synthesis and to investigate its mechanism of action.

properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQLNZPEAWRAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327771
Record name 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

887864-26-8
Record name 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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